1-Cyclohexyl-2-methylbenzene

描述

BenchChem offers high-quality 1-Cyclohexyl-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

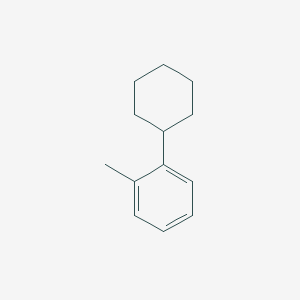

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMIWASLPQNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344849 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-35-3 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Cyclohexyl-2-methylbenzene chemical properties and structure

An In-depth Technical Guide to 1-Cyclohexyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical examination of 1-Cyclohexyl-2-methylbenzene (also known as 2-cyclohexyltoluene), a substituted aromatic hydrocarbon. We will delve into its core chemical properties, molecular structure, synthesis, and spectroscopic signature. This guide moves beyond a simple recitation of data to provide mechanistic insights into its reactivity and explore its potential as a structural motif or synthetic intermediate in various research and development contexts, including materials science and medicinal chemistry. By synthesizing data from established chemical literature and safety databases, this whitepaper serves as an essential resource for professionals requiring a deep, application-oriented understanding of this compound.

Introduction and Nomenclature

1-Cyclohexyl-2-methylbenzene belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with both a saturated cyclic alkyl group (cyclohexyl) and a methyl group. The ortho-positioning of these substituents creates significant steric hindrance around one side of the aromatic ring, a feature that critically influences its reactivity and physical properties.

It is identified by the Chemical Abstracts Service (CAS) number 4501-35-3 .[1][2] Its synonyms include 2-Cyclohexyltoluene, (2-Methylphenyl)cyclohexane, and 2-Methyl-1-cyclohexylbenzene.[1] Understanding its structural nuances is the first step toward leveraging its chemical potential.

Molecular Structure and Conformation

The molecular structure of 1-Cyclohexyl-2-methylbenzene, with the formula C₁₃H₁₈, consists of a planar benzene ring bonded to a chair-conformation cyclohexyl group and a methyl group at adjacent positions.[1] The covalent bond between the aromatic ring and the cyclohexyl group allows for rotation, though this is sterically hindered by the adjacent methyl group. This steric crowding influences the preferred orientation of the cyclohexyl ring relative to the aromatic plane and is a key determinant of the molecule's chemical behavior.

Caption: 2D representation of 1-Cyclohexyl-2-methylbenzene.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, purification, and application in synthesis. The nonpolar nature of 1-Cyclohexyl-2-methylbenzene dictates its solubility and chromatographic behavior. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | PubChem[1] |

| Molecular Weight | 174.28 g/mol | PubChem[1] |

| CAS Number | 4501-35-3 | PubChem[1] |

| XLogP3 | 4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Manufacturing

The most common and industrially relevant method for synthesizing cyclohexyl-substituted benzenes is through Friedel-Crafts alkylation.[3] This involves the reaction of an aromatic compound with an alkylating agent in the presence of an acid catalyst.

Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of 1-Cyclohexyl-2-methylbenzene is typically achieved via the acid-catalyzed alkylation of toluene with cyclohexene.[3][4]

-

Reactants: Toluene and Cyclohexene

-

Catalyst: A strong acid is required to protonate the cyclohexene, forming a cyclohexyl carbocation. Common catalysts include concentrated sulfuric acid (H₂SO₄), aluminum chloride (AlCl₃), or solid acid catalysts like zeolites (e.g., FAU, MCM-22) for industrial applications.[5][6][7]

-

Mechanism: The cyclohexyl carbocation acts as an electrophile and attacks the electron-rich toluene ring. The methyl group on toluene is an activating, ortho, para-director. Therefore, the reaction yields a mixture of ortho- (1-cyclohexyl-2-methylbenzene) and para- (1-cyclohexyl-4-methylbenzene) isomers. The ortho-isomer is sterically less favored, often resulting in a lower yield compared to the para-isomer.

Caption: General workflow for the synthesis of 1-Cyclohexyl-2-methylbenzene.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from the established procedure for the synthesis of cyclohexylbenzene and is applicable for the alkylation of toluene.[5]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.

-

Initial Charge: Add toluene (excess, e.g., 6 moles) and concentrated sulfuric acid (e.g., 50 cc) to the flask.

-

Reactant Addition: Cool the mixture to between 5°C and 10°C. Add cyclohexene (e.g., 2 moles) dropwise from the funnel over 1.5 hours, ensuring the temperature is maintained.

-

Reaction: Continue stirring for an additional hour after the addition is complete.

-

Workup: Separate the hydrocarbon layer. Wash it sequentially with cold concentrated sulfuric acid, warm water, a 3% sodium hydroxide solution, and finally with pure water until neutral.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Perform fractional distillation to separate the unreacted toluene, the desired ortho-product, and the para-isomer byproduct. The isomers will have very close boiling points, requiring an efficient distillation column.

Spectroscopic Characterization

Unambiguous identification of 1-Cyclohexyl-2-methylbenzene requires a suite of spectroscopic techniques.

-

¹H NMR: The spectrum is complex. Expect multiplets for the cyclohexyl protons (typically 1.2-1.9 ppm), a singlet for the methyl protons (~2.3 ppm), and a series of multiplets for the four aromatic protons (7.0-7.2 ppm). The exact shifts and splitting patterns of the aromatic protons are complicated due to their proximity and the ortho-substitution pattern.[8]

-

¹³C NMR: Expect distinct signals for the methyl carbon, the aliphatic carbons of the cyclohexyl ring, and the aromatic carbons. The number of aromatic signals will confirm the ortho-substitution pattern.

-

Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) should be observed at m/z = 174.[1] Common fragmentation patterns would involve the loss of alkyl fragments from the cyclohexyl ring or cleavage of the bond between the two rings.

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H stretching vibrations for both sp³ (cyclohexyl and methyl, <3000 cm⁻¹) and sp² (aromatic, >3000 cm⁻¹) hybridized carbons. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.[1]

| Spectral Data | Expected Characteristics |

| ¹H NMR | Aromatic H: 7.0-7.2 ppm (multiplet, 4H); Methyl H: ~2.3 ppm (singlet, 3H); Cyclohexyl H: 1.2-1.9 ppm (multiplets, 11H) |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 174. Key fragments may include m/z 131, 118.[1] |

| IR (Vapor) | C-H (sp³): <3000 cm⁻¹; C-H (sp²): >3000 cm⁻¹; C=C (aromatic): ~1450-1600 cm⁻¹ |

Chemical Reactivity and Mechanistic Insights

The reactivity is dominated by the interplay between the two activating substituents on the benzene ring.

Electrophilic Aromatic Substitution (EAS)

Both the methyl (-CH₃) and cyclohexyl (-C₆H₁₁) groups are electron-donating and ortho, para-directing. However, in 1-cyclohexyl-2-methylbenzene, the substitution pattern dictates the outcome:

-

Position 6 (ortho to methyl, meta to cyclohexyl): Sterically hindered by both groups.

-

Position 4 (para to methyl, meta to cyclohexyl): Likely the most favored position for electrophilic attack due to strong activation from the methyl group and moderate steric accessibility.

-

Position 3 (meta to methyl, ortho to cyclohexyl): Sterically hindered by the bulky cyclohexyl group.

-

Position 5 (meta to methyl, para to cyclohexyl): Activated by the cyclohexyl group but less so than position 4, which is para to the more strongly activating methyl group.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 4-substituted product as the major isomer.[4]

Sources

- 1. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOHEXYL-2-METHYL-BENZENE | 4501-35-3 [chemicalbook.com]

- 3. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 4. 1-Cyclohexyl-4-methyl-benzene | 4501-36-4 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google Patents [patents.google.com]

- 7. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

Physical and chemical properties of 1-Cyclohexyl-2-methylbenzene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclohexyl-2-methylbenzene

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methylbenzene, a substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, chemical reactivity, and analytical characterization of this compound. The narrative emphasizes the causality behind its chemical behavior and provides validated experimental insights.

Molecular Identity and Physicochemical Properties

1-Cyclohexyl-2-methylbenzene, also known as 2-cyclohexyltoluene, is an organic compound featuring a toluene molecule substituted with a cyclohexyl group at the ortho position.[1] This structure, combining a planar aromatic ring with a non-planar aliphatic ring, imparts a unique steric and electronic profile that influences its physical properties and chemical reactivity.

The molecule's structure can be visualized as follows:

Caption: Molecular Structure of 1-Cyclohexyl-2-methylbenzene.

The key physicochemical properties of 1-Cyclohexyl-2-methylbenzene are summarized in the table below. The high lipophilicity, indicated by the calculated LogP value, is a significant feature for applications in organic synthesis and as a potential scaffold in medicinal chemistry where membrane permeability is a factor.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-2-methylbenzene | [1] |

| Synonyms | 2-Cyclohexyltoluene, (2-Methylphenyl)cyclohexane, 2-Methyl-1-cyclohexylbenzene | [1] |

| CAS Number | 4501-35-3 | [1][2] |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Calculated XLogP3 | 4.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Reaction Mechanisms

The primary and most established method for synthesizing 1-Cyclohexyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene.[3] This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an alkyl group.[4]

The reaction typically proceeds by reacting toluene with an alkylating agent such as cyclohexene or a cyclohexyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid like sulfuric acid.[3][5]

The mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to generate a cyclohexyl carbocation. This carbocation is the active electrophile.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the cyclohexyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate, temporarily disrupting the ring's aromaticity.[6][7]

-

Deprotonation: A weak base (e.g., [AlCl₄]⁻) abstracts a proton from the carbon atom bearing the new cyclohexyl group, restoring aromaticity to the ring and regenerating the catalyst.[4]

Caption: Mechanism of Friedel-Crafts Alkylation for 1-Cyclohexyl-2-methylbenzene Synthesis.

Causality and Experimental Considerations: The methyl group on the toluene ring is an activating, ortho-, para-director. Therefore, the alkylation yields a mixture of isomers, primarily 1-cyclohexyl-2-methylbenzene (ortho) and 1-cyclohexyl-4-methylbenzene (para). The ratio of these products is influenced by reaction temperature and catalyst choice, with lower temperatures often favoring the para isomer due to steric hindrance at the ortho position. A significant challenge in Friedel-Crafts alkylation is polyalkylation , where the product, being more activated than the starting material, can react further.[7] This can be minimized by using a large excess of the aromatic substrate (toluene).

Chemical Reactivity

The reactivity of 1-Cyclohexyl-2-methylbenzene is governed by its two constituent parts: the substituted aromatic ring and the saturated cyclohexyl ring.

-

Electrophilic Aromatic Substitution: The benzene ring is activated by both the methyl and cyclohexyl groups (both are electron-donating). Subsequent electrophilic substitution reactions (e.g., nitration, halogenation) will be faster than on benzene itself. The directing effects are complex; the methyl group directs to its ortho and para positions (positions 6 and 4 relative to the methyl), while the cyclohexyl group also directs ortho and para (positions 3 and 5 relative to the cyclohexyl). Steric hindrance from the bulky cyclohexyl group will significantly influence the regioselectivity, often favoring substitution at the less hindered para position relative to the methyl group.

-

Side-Chain Oxidation: While the benzene ring is relatively stable, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) under heating.[8] This would yield 2-cyclohexylbenzoic acid.

-

Hydrogenation: The aromatic ring can be reduced to a cyclohexane ring under high pressure and temperature using a metal catalyst such as nickel.[8] This reaction, which destroys the aromatic system, would convert 1-cyclohexyl-2-methylbenzene into 1-methyl-2-cyclohexylcyclohexane.

Structural Elucidation via Spectroscopy

Confirming the structure of 1-Cyclohexyl-2-methylbenzene relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Based on available data for a sample in CDCl₃, the characteristic signals are:

-

Aromatic Protons: A multiplet in the range of δ 7.08–7.12 ppm, integrating to 4H.[9]

-

Benzylic Proton (CH-cyclohexyl): A multiplet around δ 2.43–2.47 ppm (1H), representing the proton on the cyclohexyl ring directly attached to the benzene ring.[9]

-

Methyl Protons: A singlet at δ 2.31 ppm (3H).[9]

-

Cyclohexyl Protons (CH₂): A series of complex multiplets between δ 1.22–1.87 ppm, integrating to 10H.[9]

-

-

¹³C NMR Spectroscopy: Carbon NMR provides complementary data on the carbon skeleton. While specific shifts require experimental determination, one would expect to see distinct signals for the methyl carbon, the 10 unique carbons of the aromatic and cyclohexyl rings, accounting for symmetry where applicable. Spectral databases confirm the availability of reference spectra.[1]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 174, confirming the molecular formula.[1] Key fragmentation peaks would include the loss of a C₃H₇ fragment (m/z = 131) and further fragmentation of the aromatic portion (e.g., m/z = 118).[1]

Safety, Handling, and Storage

As a flammable, non-polar organic compound, 1-Cyclohexyl-2-methylbenzene requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

-

Fire Safety: The compound is flammable. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[13]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 1-Cyclohexyl-2-methylbenzene.

Protocol 6.1: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the alkylation of arenes.[5]

Objective: To synthesize 1-Cyclohexyl-2-methylbenzene from toluene and cyclohexene.

Materials:

-

Toluene (anhydrous, excess)

-

Cyclohexene

-

Concentrated Sulfuric Acid (H₂SO₄) or Anhydrous Aluminum Chloride (AlCl₃)

-

Ice-water bath

-

Separatory funnel

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer in a fume hood.

-

Add a two-fold molar excess of toluene to the flask and cool it to 0-5°C using an ice-water bath.

-

Slowly add the concentrated sulfuric acid catalyst (approx. 0.5 molar equivalents relative to cyclohexene) to the stirring toluene.

-

Add cyclohexene (1 molar equivalent) dropwise from the dropping funnel over 1-1.5 hours, ensuring the internal temperature is maintained between 5-10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

Two portions of cold water.

-

Two portions of 5% NaHCO₃ solution (to neutralize residual acid).

-

One portion of brine.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess toluene using a rotary evaporator.

-

Purify the resulting crude product via fractional distillation to separate the ortho and para isomers and any unreacted starting material.

Caption: Experimental Workflow for Synthesis and Purification.

Protocol 6.2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

Prepare the NMR sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Use standard acquisition parameters, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure as described in Section 4.

References

-

PubChem (National Center for Biotechnology Information). 1-Cyclohexyl-2-methylbenzene.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

-

Agilent Technologies. Safety Data Sheet.[Link]

-

Organic Syntheses. Cyclohexylbenzene.[Link]

-

Beyond Benign. Friedel-Crafts Alkylation.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation.[Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction.[Link]

-

Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]

-

Chemistry LibreTexts. Other Reactions of Benzene and Methylbenzene.[Link]

Sources

- 1. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOHEXYL-2-METHYL-BENZENE | 4501-35-3 [chemicalbook.com]

- 3. Friedel-Crafts Alkylation [organic-chemistry.org]

- 4. mt.com [mt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Cyclohexyl-4-methyl-benzene | 4501-36-4 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. agilent.com [agilent.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-methylbenzene

Introduction

In the landscape of medicinal chemistry and materials science, the structural motif of a substituted aromatic ring appended to a cycloalkane scaffold offers a unique combination of rigidity and conformational flexibility. This guide provides a detailed technical overview of 1-cyclohexyl-2-methylbenzene, a member of the cyclohexyl-substituted aromatic hydrocarbon class. While this specific isomer serves as a model compound, the principles of its synthesis, reactivity, and physicochemical properties are broadly applicable to a range of analogues used in drug discovery and as high-boiling point solvents. For researchers, scientists, and drug development professionals, understanding the nuances of such structures is pivotal for the rational design of novel molecules with tailored properties. The cyclohexyl group can serve as a bioisostere for tert-butyl or phenyl groups, offering a three-dimensional structure that can provide more extensive contact points with target proteins.[1] This guide will delve into the nomenclature, chemical properties, synthesis, spectral characterization, and potential applications of 1-cyclohexyl-2-methylbenzene, grounded in established chemical principles and supported by authoritative references.

Part 1: Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is fundamental. This section outlines the IUPAC nomenclature, synonyms, and key physicochemical properties of the title compound.

IUPAC Name and Synonyms

The structure consists of a benzene ring substituted with a cyclohexyl group at position 1 and a methyl group at position 2.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

o-Cyclohexyltoluene

Chemical and Physical Properties

A summary of the key computed and experimental properties for 1-cyclohexyl-2-methylbenzene is provided in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | PubChem[2][3] |

| Molecular Weight | 174.28 g/mol | PubChem[2][3] |

| CAS Number | 4501-35-3 | PubChem[2][3] |

| Appearance | Colorless oil | Supporting Information[2] |

| XLogP3 | 4.8 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 0 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2][3] |

| Rotatable Bond Count | 1 | PubChem[2][3] |

Part 2: Synthesis and Reactivity

The primary route for synthesizing 1-cyclohexyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Friedel-Crafts Alkylation: Mechanism and Causality

The Friedel-Crafts alkylation involves the reaction of an alkylating agent (e.g., a cyclohexyl halide or cyclohexene) with an aromatic compound (toluene) in the presence of a Lewis acid catalyst, such as AlCl₃ or a strong Brønsted acid like H₂SO₄.[4][5]

The mechanism proceeds through several key steps:

-

Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to form a highly electrophilic carbocation or a polarized complex. When using cyclohexene, protonation by a strong acid generates the cyclohexyl carbocation.[4][6]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the cyclohexyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

-

Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and regenerating the catalyst.[5][6]

The choice of toluene as the substrate introduces regioselectivity. The methyl group is an ortho-, para-director due to its electron-donating nature. Therefore, the cyclohexyl group will primarily add to the positions ortho (2- and 6-) and para (4-) to the methyl group. The steric bulk of the incoming cyclohexyl group often favors substitution at the less hindered para-position. However, reaction conditions such as temperature can influence the isomer distribution.[7]

Caption: Mechanism of Friedel-Crafts Alkylation of Toluene.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the acid-catalyzed alkylation of aromatic compounds with alkenes.[8] Caution: This procedure involves strong acids and flammable organic solvents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Toluene (excess, acts as solvent and reactant)

-

Cyclohexene

-

Concentrated Sulfuric Acid (98%) or Aluminum Chloride (anhydrous)

-

Sodium Bicarbonate solution (5%, aqueous)

-

Brine (saturated NaCl solution, aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a significant excess of toluene (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the catalyst (e.g., 0.2 equivalents of concentrated H₂SO₄) to the stirred toluene.

-

Reactant Addition: Add cyclohexene (1.0 molar equivalent) to the dropping funnel. Add the cyclohexene dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The exothermicity of the reaction must be carefully controlled to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Slowly pour the cold reaction mixture over crushed ice to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho-, meta-, and para-isomers, can be purified by fractional distillation under reduced pressure to isolate the 1-cyclohexyl-2-methylbenzene isomer.

Part 3: Spectral Characterization

Unambiguous characterization of the synthesized product is critical. NMR and mass spectrometry are primary techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data have been reported for 1-cyclohexyl-2-methylbenzene.[2][9]

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H NMR | 7.26-7.05 (m, 4H, Ar-H), 2.73-2.67 (m, 1H, Ar-CH-), 2.33 (s, 3H, Ar-CH₃), 1.86-1.76 (m, 5H, Cyclohexyl-H), 1.47-1.36 (m, 4H, Cyclohexyl-H), 1.32-1.24 (m, 1H, Cyclohexyl-H) |

| ¹³C NMR | 146.4, 135.2, 131.7, 126.1, 125.5, 125.4 (Aromatic C), 40.1 (Ar-CH-), 33.7 (Cyclohexyl CH₂), 27.2 (Cyclohexyl CH₂), 26.4 (Cyclohexyl CH₂), 19.4 (Ar-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern. For 1-cyclohexyl-2-methylbenzene (Molecular Weight: 174.28), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174.[3]

Caption: GC-MS Characterization Workflow.

Part 4: Applications in Research and Drug Development

While specific large-scale industrial applications for 1-cyclohexyl-2-methylbenzene are not widely documented, its structural class—cyclohexyl-substituted aromatics—is of significant interest in several fields.

Role in Medicinal Chemistry

In drug discovery, replacing a planar phenyl ring with a non-planar cyclohexyl ring is a common strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[10] An increased Fsp³ character is often associated with improved clinical success rates, potentially due to better solubility, metabolic stability, and reduced off-target toxicity.[10] The cyclohexyl group acts as a "non-aromatic bioisostere" of the phenyl ring, maintaining a similar steric profile while altering electronic and conformational properties.[1] This modification can disrupt undesirable planar stacking interactions while introducing new hydrophobic interactions in three dimensions, which can enhance binding affinity and selectivity for a biological target.[10][11]

High-Boiling Point Solvent

Aromatic hydrocarbons with alkyl substituents, like 1-cyclohexyl-2-methylbenzene, typically have high boiling points and good thermal stability. These properties make them suitable for use as specialized high-boiling point solvents or heat transfer fluids in chemical processes that require elevated temperatures.[12]

Part 5: Safety and Handling

No specific toxicology data is available for 1-cyclohexyl-2-methylbenzene. However, based on similar aromatic hydrocarbons like toluene and cyclohexylbenzene, appropriate safety precautions should be taken.[13][14][15]

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13] Ground and bond containers when transferring to prevent static discharge.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[13]

-

Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation and narcotic effects. Aspiration into the lungs may cause chemical pneumonitis.[14]

Conclusion

1-Cyclohexyl-2-methylbenzene serves as an exemplary model for a class of compounds with significant relevance in modern chemical research. Its synthesis via Friedel-Crafts alkylation highlights fundamental principles of electrophilic aromatic substitution. The physicochemical properties imparted by its hybrid aromatic-aliphatic structure underscore its potential utility, particularly in medicinal chemistry where the strategic replacement of aromatic moieties with saturated rings is a key tactic for optimizing drug candidates. This guide provides a foundational, technically-grounded resource for scientists engaged in the synthesis and application of such valuable molecular scaffolds.

References

-

Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex - Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Reeves, J. T., et al. (2022).[16]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry, 14(10), 1183-1189. Retrieved from [Link]

-

Corson, B. B., & Ipatieff, V. N. (1939). Cyclohexylbenzene. Organic Syntheses, 19, 36. Retrieved from [Link]

-

Boström, J., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(5), 518-522. Retrieved from [Link]

-

Weldegirma, S. (n.d.). Experimental Organic Chemistry Laboratory Manual. University of South Florida. Retrieved from [Link]

-

Lupin Systems. (2021). Safety Data Sheet. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

-

ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Airgas. (2017). Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, cyclohexyl-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). DE3790859C2 - Selective alkylation of toluene.

-

LookChem. (n.d.). alpha-Cyclohexyltoluene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-4-methyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Mor, M., et al. (2005). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 48(12), 4008-4017. Retrieved from [Link]

- Google Patents. (n.d.). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.

-

PubChem. (n.d.). Cyclohexylidenemethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

-

National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.

-

PubChem. (n.d.). 1-Cyclohexyl-2-methyl-prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]

-

Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

B/R Instrument Corporation. (n.d.). Boiling Points of Common Solvents. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. rsc.org [rsc.org]

- 3. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. askthenerd.com [askthenerd.com]

- 5. mt.com [mt.com]

- 6. 1-Cyclohexyl-4-methyl-benzene | 4501-36-4 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. You are being redirected... [schultzchem.com]

- 13. go.lupinsys.com [go.lupinsys.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. airgas.com [airgas.com]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-Cyclohexyl-2-methylbenzene

Introduction

1-Cyclohexyl-2-methylbenzene, also known as 2-cyclohexyltoluene, is an aromatic hydrocarbon with a molecular formula of C₁₃H₁₈ and a molecular weight of 174.28 g/mol [1]. Its structure consists of a toluene molecule where a cyclohexyl group is attached to the ortho position of the methyl group. The accurate characterization of such molecules is paramount in various fields, including synthetic chemistry, materials science, and pharmaceutical development, to confirm identity, purity, and structure. This guide provides a detailed examination of the spectral data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, offering a robust methodology for the structural verification of 1-Cyclohexyl-2-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, a complete structural assignment can be achieved.

Experimental Protocol: Acquiring NMR Spectra

Sample Preparation: A sample of approximately 10-20 mg of 1-Cyclohexyl-2-methylbenzene is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: The ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is run to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also performed. The DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups, with CH and CH₃ groups appearing as positive signals and CH₂ groups as negative signals. Quaternary carbons do not appear in a DEPT-135 spectrum.

Sources

Molecular weight and formula of 1-Cyclohexyl-2-methylbenzene

An In-Depth Technical Guide to 1-Cyclohexyl-2-methylbenzene: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 1-Cyclohexyl-2-methylbenzene (also known as 2-Cyclohexyltoluene), a molecule of interest in synthetic chemistry and medicinal research. We will delve into its fundamental properties, provide a field-proven protocol for its synthesis via Friedel-Crafts alkylation, detail rigorous analytical methods for its characterization, discuss its relevance in modern drug discovery, and outline essential safety and handling protocols.

Core Molecular and Physical Properties

1-Cyclohexyl-2-methylbenzene is an aromatic hydrocarbon characterized by a cyclohexyl group attached to a toluene backbone at the ortho position. This substitution pattern imparts specific physical and chemical properties that are crucial for its application in further synthetic endeavors.

Molecular Formula and Weight

The chemical identity of 1-Cyclohexyl-2-methylbenzene is defined by its constituent atoms and their arrangement.

-

Chemical Formula: C₁₃H₁₈[1]

-

Molecular Weight: 174.28 g/mol [1]

-

IUPAC Name: 1-cyclohexyl-2-methylbenzene[1]

-

CAS Number: 4501-35-3[1]

-

Common Synonyms: 2-Cyclohexyltoluene, (2-Methylphenyl)cyclohexane[1]

Physicochemical Data

The physical properties of a compound are critical for designing reaction conditions, purification strategies, and safe handling procedures. The data presented below are a combination of predicted and experimental values for closely related compounds, providing a robust profile for laboratory use.

| Property | Value | Data Type | Source / Context |

| Boiling Point | 265.8 ± 10.0 °C | Predicted | [2] |

| 239-240 °C | Experimental | [3] (Data for parent compound Cyclohexylbenzene) | |

| Density | 0.932 ± 0.06 g/cm³ | Predicted | [2] |

| Appearance | Colorless to light yellow liquid | Predicted | [2] |

| LogP (Octanol/Water) | 4.8 | Computed | [1] |

Synthesis Pathway: Friedel-Crafts Alkylation of Toluene

The most direct and industrially relevant method for synthesizing 1-Cyclohexyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene with cyclohexene. This reaction is a cornerstone of organic synthesis, categorized as an electrophilic aromatic substitution.

Mechanistic Rationale

The underlying principle of this synthesis is the generation of a cyclohexyl carbocation, which then acts as an electrophile. Toluene, with its electron-rich aromatic ring, serves as the nucleophile.

-

Electrophile Generation: A strong acid catalyst (either a protic acid like H₂SO₄ or a Lewis acid like AlCl₃) protonates the double bond of cyclohexene. This forms a secondary carbocation on the cyclohexane ring, creating a potent electrophile.

-

Nucleophilic Attack: The π-electron system of the toluene ring attacks the cyclohexyl carbocation. The methyl group on toluene is an activating, ortho, para-directing group. This means it electronically favors the addition of the electrophile at the positions ortho (C2, C6) and para (C4) to the methyl group.

-

Aromatization: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to a conjugate base in the reaction mixture, thereby restoring the aromaticity of the ring and yielding the final product.

Due to the directing effect of the methyl group, this synthesis inherently produces a mixture of isomers, primarily 1-cyclohexyl-2-methylbenzene (ortho product) and 1-cyclohexyl-4-methylbenzene (para product). The ratio of these products can be influenced by reaction temperature and catalyst choice, but a subsequent purification step, such as fractional distillation, is essential to isolate the desired ortho isomer.

Experimental Synthesis Protocol

This protocol is adapted from a well-established procedure for the alkylation of an aromatic ring with cyclohexene, ensuring reliability and reproducibility.[4]

Objective: To synthesize 1-Cyclohexyl-2-methylbenzene from toluene and cyclohexene.

Materials:

-

Toluene (C₇H₈)

-

Cyclohexene (C₆H₁₀)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Hydroxide (NaOH) solution, 5% (w/v)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Distillation apparatus with a Vigreux column

Procedure:

-

Reaction Setup: In the 1 L three-necked flask, combine 500 mL of toluene and 50 mL of concentrated sulfuric acid. Equip the flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Cooling: Place the flask in an ice bath and begin stirring. Cool the mixture to between 5°C and 10°C.

-

Addition of Cyclohexene: Add 164 g (2.0 moles) of cyclohexene to the dropping funnel. Add the cyclohexene dropwise to the stirred toluene-acid mixture over approximately 90 minutes. Critically, maintain the internal temperature of the reaction between 5°C and 10°C throughout the addition.

-

Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Work-up - Acid Wash: Transfer the reaction mixture to a large separatory funnel. Allow the layers to separate and discard the lower sulfuric acid layer. Wash the upper organic layer with four 50 mL portions of cold, concentrated sulfuric acid to remove unreacted olefins and polymeric byproducts.

-

Work-up - Neutralization: Wash the organic layer sequentially with two 100 mL portions of warm (50°C) water, two 100 mL portions of 5% sodium hydroxide solution to neutralize any remaining acid, and finally with two 100 mL portions of deionized water until the washings are neutral.

-

Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous calcium chloride or magnesium sulfate.

-

Purification: Filter off the drying agent. Purify the crude product by fractional distillation. Collect the fraction boiling in the expected range for 1-Cyclohexyl-2-methylbenzene (approx. 260-270°C). The ortho and para isomers have very close boiling points, so a highly efficient fractional distillation column is required for complete separation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of 1-Cyclohexyl-2-methylbenzene.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized product, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. This dual-method approach provides orthogonal data, ensuring a self-validating system of characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile organic compounds and confirming their molecular weight and fragmentation patterns.

Protocol Rationale: The non-polar nature of 1-Cyclohexyl-2-methylbenzene makes it ideally suited for separation on a standard non-polar capillary column. The temperature program is designed to ensure good separation from any remaining starting materials, solvent, and the para-isomer byproduct.

Instrumentation and Conditions:

-

GC Column: Agilent HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split injection, ratio 50:1).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Expected Results and Validation:

-

Retention Time: The target compound will have a specific retention time under these conditions, which will be distinct from its para-isomer (the para-isomer is typically slightly more retained).

-

Mass Spectrum: The EI mass spectrum should show a clear molecular ion peak (M⁺ ) at m/z = 174 , corresponding to the molecular weight of C₁₃H₁₈.

-

Key Fragments: Look for characteristic fragment ions. The loss of a C₃H₇ radical (propyl group from the cyclohexane ring) leads to a prominent peak at m/z = 131 . Another significant fragment is often observed at m/z = 118 .[1] The presence of these three key ions (174, 131, 118) provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the specific isomeric structure.

Protocol Rationale: ¹H NMR confirms the presence and connectivity of different types of protons, while broadband-decoupled ¹³C NMR confirms the number of unique carbon environments.

Sample Preparation and Instrumentation:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Concentration: Dissolve ~10-20 mg of the purified product in ~0.7 mL of CDCl₃.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

Expected ¹H NMR Spectrum (Predicted):

-

~7.0-7.2 ppm: A complex multiplet integrating to 4H , corresponding to the four protons on the aromatic ring.

-

~2.7-2.9 ppm: A multiplet integrating to 1H , representing the benzylic proton on the cyclohexane ring (the CH group attached to the benzene ring).

-

~2.3 ppm: A sharp singlet integrating to 3H , corresponding to the methyl group protons.

-

~1.2-1.9 ppm: A series of broad, overlapping multiplets integrating to 10H , representing the remaining ten protons of the cyclohexane ring.

Expected ¹³C NMR Spectrum (Predicted, Decoupled): Due to molecular asymmetry, all 13 carbons are expected to be chemically non-equivalent, giving rise to 13 distinct signals .

-

~140-145 ppm: Two quaternary aromatic carbons (one attached to the cyclohexyl group, one to the methyl group).

-

~125-135 ppm: Four aromatic CH carbons.

-

~40-45 ppm: The benzylic CH carbon of the cyclohexane ring.

-

~25-35 ppm: The remaining five CH₂ carbons of the cyclohexane ring.

-

~20 ppm: The methyl carbon.

Analytical Workflow Diagram

Caption: Workflow for the analytical validation of 1-Cyclohexyl-2-methylbenzene.

Relevance in Drug Discovery and Development

While 1-Cyclohexyl-2-methylbenzene itself may not be a therapeutic agent, its structural motifs are highly relevant to medicinal chemistry and drug design. The cyclohexyl-aryl scaffold is a key building block in many advanced pharmaceutical intermediates.

The Role of the Cyclohexyl Group: In drug discovery, a common strategy is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. The cyclohexyl group is often employed as a bioisostere for a phenyl group.[5]

-

Three-Dimensionality: Unlike a flat phenyl ring, the saturated, non-aromatic cyclohexane ring exists in a 3D chair conformation. This can provide more optimal van der Waals contacts within a protein's binding pocket, potentially increasing binding affinity.[5]

-

Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a more metabolically robust cyclohexyl ring can be a key strategy to improve a drug candidate's half-life and reduce the formation of reactive metabolites.

-

Physicochemical Properties: The cyclohexyl group increases the lipophilicity (LogP) of a molecule, which can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Therefore, understanding the synthesis and characterization of molecules like 1-Cyclohexyl-2-methylbenzene is fundamental for researchers developing novel therapeutics that incorporate these valuable structural features.

Safety, Handling, and Disposal

As a substituted aromatic hydrocarbon, 1-Cyclohexyl-2-methylbenzene requires careful handling in a laboratory setting. The safety data for the closely related cyclohexylbenzene serves as a reliable guide.[6][7][8][9]

5.1. Hazard Identification

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[9]

-

Skin Irritation: May cause skin irritation upon prolonged contact.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Inhalation: Vapors may cause dizziness or respiratory irritation.

5.2. Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][8] Ensure the area is well-ventilated. Do not allow the material to enter drains or waterways.[6][8][10]

5.3. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

-

National Center for Biotechnology Information. (n.d.). Methylcyclohexane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-2-methylbenzene. PubChem Compound Database. Retrieved from [Link]

- Ojima, I., et al. (1995). Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel). Journal of Medicinal Chemistry.

- Google Patents. (n.d.). Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.

-

Magnetic Resonance in Chemistry. (2006). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13C NMR Spectroscopy. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexylbenzene (UK). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexylbenzene. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOHEXYL-2-METHYL-BENZENE | 4501-35-3 [chemicalbook.com]

- 3. 827-52-1 CAS MSDS (Cyclohexylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. Cyclohexylbenzene | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-methylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-methylbenzene, also known as 2-cyclohexyltoluene, is an alkylated aromatic hydrocarbon characterized by a cyclohexane ring bonded to a toluene molecule at the ortho position. This substitution pattern imparts a unique combination of steric and electronic properties, making it and its isomers valuable intermediates in organic synthesis and subjects of interest in medicinal chemistry. The presence of both a flexible alicyclic ring and a rigid aromatic core provides a molecular scaffold that can be strategically modified to interact with biological targets.[1] This guide offers a comprehensive overview of 1-Cyclohexyl-2-methylbenzene, detailing its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Section 1: Chemical Identity and Registry Information

Proper identification and sourcing of chemical compounds are foundational to reproducible scientific research. 1-Cyclohexyl-2-methylbenzene is registered under several identifiers across major chemical databases, ensuring its unambiguous classification.

| Identifier | Value | Source |

| CAS Number | 4501-35-3 | PubChem[2] |

| IUPAC Name | 1-Cyclohexyl-2-methylbenzene | PubChem[2] |

| Molecular Formula | C₁₃H₁₈ | PubChem[2] |

| Molecular Weight | 174.28 g/mol | PubChem[2] |

| Synonyms | 2-Cyclohexyltoluene, 2-Methyl-1-cyclohexylbenzene, (2-Methylphenyl)cyclohexane | PubChem[2] |

| PubChem CID | 599938 | PubChem[2] |

Section 2: Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of 1-Cyclohexyl-2-methylbenzene is critical for its handling, purification, and characterization. The following tables summarize key computed and experimental data.

Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 4.8 | Computed by PubChem[2] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | Computed by PubChem[2] |

| Rotatable Bond Count | 1 | Computed by PubChem[2] |

| Exact Mass | 174.140850574 Da | Computed by PubChem[2] |

| Boiling Point | ~260 °C (for 1-cyclohexyl-4-methylbenzene) | Experimental data for the para isomer suggests a similar high boiling point.[3] |

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. The following data have been reported for 1-Cyclohexyl-2-methylbenzene:

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 (m, 1H), 7.20 (dd, J = 17.3, 7.6 Hz, 2H), 7.12 (t, J = 7.3 Hz, 1H), 2.80 – 2.68 (m, 1H), 2.37 (s, 3H), 1.87 (dd, J = 19.6, 7.1 Hz, 4H), 1.80 (m, 1H), 1.45 (t, J = 9.7 Hz, 4H), 1.37 – 1.29 (m, 1H) | Supporting Information, Royal Society of Chemistry[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.4, 135.2, 131.7, 126.1, 125.5, 125.4, 40.1, 33.7, 27.2, 26.4, 19.4 | Supporting Information, Royal Society of Chemistry |

| Mass Spectrometry (GC-MS) | m/z 174, 131, 118 | NIST Mass Spectrometry Data Center[2] |

Section 3: Synthesis of 1-Cyclohexyl-2-methylbenzene

The primary route for synthesizing 1-Cyclohexyl-2-methylbenzene is through the Friedel-Crafts alkylation of toluene.[5] This electrophilic aromatic substitution reaction involves the reaction of toluene with a cyclohexylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Alkylation

The mechanism proceeds in three principal steps:

-

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with the cyclohexylating agent (e.g., cyclohexene or cyclohexyl halide) to generate a cyclohexyl carbocation.

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the cyclohexyl carbocation to form a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the product.

Caption: Friedel-Crafts alkylation of toluene with cyclohexene.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is a representative procedure adapted from established methods for similar alkylations.[6][7]

Materials:

-

Toluene (excess, acts as both reactant and solvent)

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride.

-

Reagent Addition: Add an excess of dry toluene to the flask and cool the mixture to 0-5°C in an ice bath.

-

Slowly add cyclohexene dropwise from the dropping funnel to the stirred toluene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-5°C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield a mixture of ortho, meta, and para isomers. Further purification to isolate the 1-Cyclohexyl-2-methylbenzene isomer can be achieved through fractional distillation or column chromatography.

Section 4: Applications in Research and Drug Development

The unique structural features of cyclohexyl-substituted aromatic compounds make them attractive scaffolds in medicinal chemistry and materials science.

Medicinal Chemistry

-

Modulation of Physicochemical Properties: The introduction of a cyclohexyl group can significantly alter the lipophilicity, metabolic stability, and conformational flexibility of a parent molecule, which are critical parameters in drug design.[8]

-

Bioisosteric Replacement: The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring, potentially improving metabolic stability while maintaining necessary steric bulk for receptor binding.[1]

-

Reported Biological Activities: While specific studies on 1-Cyclohexyl-2-methylbenzene are limited, related compounds have shown promising biological activities. For instance, some cyclohexyl-substituted aromatics have demonstrated anti-inflammatory and cytotoxic effects.[9] In a notable study, the substitution of phenyl groups with cyclohexyl groups in the anticancer drug docetaxel resulted in potent analogs, indicating that an aromatic group is not always a strict requirement for high biological activity.[10]

Organic Synthesis

1-Cyclohexyl-2-methylbenzene and its isomers serve as versatile building blocks for the synthesis of more complex molecules, including specialty chemicals and polymers.[9]

Section 5: Safety and Handling

While specific toxicological data for 1-Cyclohexyl-2-methylbenzene is not extensively documented, general precautions for handling alkylated aromatic hydrocarbons should be observed. These compounds are generally considered to be skin and eye irritants.[11] Inhalation of vapors should be avoided, and work should be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Cyclohexyl-2-methylbenzene is a compound with significant potential in both synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts alkylation is a well-established and adaptable method. The physicochemical and spectroscopic data provided in this guide serve as a valuable resource for its characterization. While further research is needed to fully elucidate its biological activities and toxicological profile, the existing data on related compounds suggest that it and its derivatives are promising candidates for further investigation in drug discovery and materials science.

References

-

PubChem. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (URL: [Link])

-

The Friedel-Crafts Reaction. (URL: [Link])

-

Chemistry 211 Experiment 1. (URL: [Link])

-

1-cyclohexyl-4-methylbenzene - Stenutz. (URL: [Link])

-

Investigation of homo- and hetero-aromatic analogues of cyclohexyl substituted Antergan for pharmacological activities - UBC Library Open Collections. (URL: [Link])

-

1-Cyclohexyl-2-methyl-prop-2-en-1-one - PubChem. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel) - PubMed. (URL: [Link])

-

Physico-chemical properties and toxicity of alkylated polycyclic aromatic hydrocarbons | Request PDF - ResearchGate. (URL: [Link])

-

Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. (URL: [Link])

-

Friedel-Crafts Alkylation - YouTube. (URL: [Link])

-

Polycyclic Aromatic Hydrocarbons - 3M. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-cyclohexyl-4-methylbenzene [stenutz.eu]

- 4. 1-CYCLOHEXYL-2-METHYL-BENZENE | 4501-35-3 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Methyl-4-(2-methylcyclohexyl)benzene | 92299-09-7 | Benchchem [benchchem.com]

- 10. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Discovery and history of cyclohexyl-substituted aromatic compounds

An In-depth Technical Guide to the Discovery and History of Cyclohexyl-Substituted Aromatic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of alicyclic and aromatic moieties within a single molecular framework has given rise to a class of compounds with profound implications across chemical sciences, most notably in materials and medicinal chemistry. This technical guide provides a comprehensive exploration of cyclohexyl-substituted aromatic compounds, from their initial discovery in the late 19th century to their contemporary applications as vital structural motifs in drug development. We will dissect the evolution of synthetic methodologies, from classic electrophilic substitutions to sophisticated industrial processes, and examine the physicochemical properties that make the cyclohexyl-aromatic scaffold a compelling tool for molecular design. This document is intended for researchers, scientists, and drug development professionals seeking a deep, causally-driven understanding of this important chemical class.

Introduction: The Strategic Value of the Cyclohexyl-Aromatic Scaffold

Cyclohexyl-substituted aromatic compounds are organic molecules characterized by the direct attachment of a cyclohexyl ring to an aromatic system, such as a benzene ring. The simplest exemplar of this class is cyclohexylbenzene. The unique combination of a flexible, three-dimensional saturated ring (cyclohexyl) and a rigid, planar aromatic ring imparts a distinct set of properties that are highly sought after in modern chemistry.

In the realm of drug discovery, the cyclohexyl group is often employed as a bioisostere for phenyl or tert-butyl groups.[1] This substitution can offer several strategic advantages:

-

Enhanced 3D Profile: Unlike the flat phenyl ring, the cyclohexyl group provides a three-dimensional structure that can create more extensive and specific contact points within a protein's binding pocket.[1]

-

Modulation of Physicochemical Properties: Replacing an aromatic ring with a cyclohexyl group can alter a molecule's lipophilicity, solubility, and metabolic stability, allowing medicinal chemists to fine-tune pharmacokinetic profiles.[2][3]

-

Reduced Entropy: Incorporating a rigid cyclohexyl ring in place of a more flexible linear alkyl chain can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1]

These compounds also serve as crucial intermediates in the industrial synthesis of other high-value chemicals, further cementing their importance.[4][5] This guide will trace the historical arc of their discovery and the scientific rationale behind the development of their synthesis.

Foundational Discovery: The Dawn of Cyclohexyl-Aromatics

The story of cyclohexyl-substituted aromatics begins at the cusp of the 20th century. In 1899, Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov, first reported the synthesis of cyclohexylbenzene.[4] This pioneering work utilized the recently discovered Friedel-Crafts alkylation reaction , a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877.[6]

Kirsanov's approach involved the reaction of benzene with cyclohexyl chloride using aluminum trichloride (AlCl₃) as a Lewis acid catalyst.[4] This reaction proceeds via electrophilic aromatic substitution, a fundamental mechanism for functionalizing aromatic rings.[7]

The Friedel-Crafts Alkylation Mechanism

The causality of this reaction lies in the generation of a potent electrophile. The Lewis acid catalyst is not a mere spectator but an active participant in creating the reactive species.

Step 1: Generation of the Electrophile. The Lewis acid (AlCl₃) abstracts the chloride from cyclohexyl chloride, forming a secondary cyclohexyl carbocation. This carbocation is the key electrophile that will attack the electron-rich benzene ring.

Step 2: Electrophilic Attack. The π-electrons of the benzene ring act as a nucleophile, attacking the cyclohexyl carbocation. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Regeneration of Aromaticity. A weak base (often the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the cyclohexyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, cyclohexylbenzene. The catalyst is regenerated in the process.

Limitations of the Classical Approach

While groundbreaking, the classical Friedel-Crafts alkylation has inherent limitations that spurred the search for better methods:

-

Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement to a more stable form.[8] While the secondary cyclohexyl carbocation is relatively stable, other alkyl halides can lead to mixtures of products.

-

Polyalkylation: The product, cyclohexylbenzene, has a weakly activating alkyl group attached to the ring. This makes the product more reactive than the starting benzene, leading to subsequent alkylations and the formation of di- and poly-cyclohexylbenzene byproducts.[9] This significantly reduces the yield of the desired mono-substituted product.

-

Catalyst Stoichiometry and Waste: The reaction often requires stoichiometric amounts of the Lewis acid catalyst, which is consumed and generates significant acidic waste, posing environmental and cost challenges for industrial-scale production.

The Industrial Evolution: Modern Synthetic Methodologies

The demand for cyclohexylbenzene, particularly as a precursor to phenol and cyclohexanone, necessitated the development of more efficient, selective, and environmentally benign synthetic routes.[4]

Acid-Catalyzed Alkylation with Cyclohexene

The modern industrial synthesis of cyclohexylbenzene predominantly relies on the acid-catalyzed alkylation of benzene with cyclohexene.[4][5][10] This method circumvents the need for alkyl halides and is often catalyzed by solid acids like zeolites or sulfuric acid.[5]

Causality: Using cyclohexene is advantageous because its protonation by the acid catalyst directly generates the same secondary cyclohexyl carbocation as in the classic Friedel-Crafts reaction, but without the halide byproduct. Solid acid catalysts, such as Y-type zeolites, are particularly favored as they are reusable, non-corrosive, and can be tuned for high selectivity, minimizing polyalkylation and improving process economics.[11]

Benzene Hydroalkylation (Reductive Alkylation)